6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that features a pyrazolo[3,4-b]pyridine core with various substituents, including an adamantyl group, a butyl chain, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors
For instance, the adamantyl group can be introduced using adamantyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . The difluoromethyl group can be added using difluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where the substituents are attached.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or targets.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group, for instance, can form hydrogen bonds with enzymes or receptors, potentially modulating their activity . The adamantyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as:
- 6-(1-adamantyl)-1-butyl-4-(trifluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 6-(1-adamantyl)-1-butyl-4-(methyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The presence of the difluoromethyl group in 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a key differentiator, as it can significantly influence the compound’s chemical and biological properties. The difluoromethyl group can enhance metabolic stability and modulate the compound’s interaction with biological targets, making it a unique and valuable compound for various applications .
Properties
IUPAC Name |
6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F2N3/c1-3-4-5-27-21-19(13(2)26-27)17(20(23)24)9-18(25-21)22-10-14-6-15(11-22)8-16(7-14)12-22/h9,14-16,20H,3-8,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJCQBMLQLREY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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